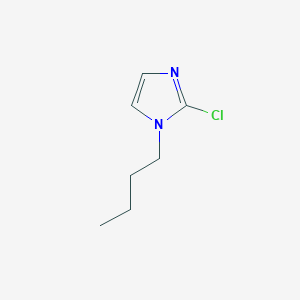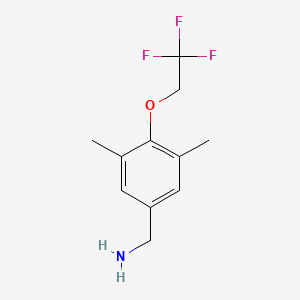![molecular formula C13H10ClFN2O2 B1460913 5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid CAS No. 1040006-05-0](/img/structure/B1460913.png)
5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is structurally similar to other compounds such as "2-Chloro-6-fluoro-5-methylphenylboronic acid" .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of pinacol boronic esters has been reported in the literature . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation . This process is a valuable transformation in organic synthesis . It has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
Compounds structurally related to 5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid have been investigated for their potential as kinase inhibitors, particularly in the context of cancer treatment. One such compound, described as an Aurora kinase inhibitor, demonstrates the utility of similar structures in targeting proteins involved in cell cycle regulation and cancer proliferation. The inhibition of Aurora A kinase by this compound highlights its potential therapeutic application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Agents
Research into pyridonecarboxylic acids, which share a core structure with the compound , has led to the development of several potent antibacterial agents. The synthesis and evaluation of various analogs have identified compounds with significant activity against bacterial pathogens, contributing to the pool of potential new antibiotics. Such studies are critical in addressing the growing concern of antibiotic resistance (H. Egawa et al., 1984).
Eigenschaften
IUPAC Name |
5-chloro-6-(5-fluoro-2-methylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-7-2-3-9(15)5-11(7)17-12-10(14)4-8(6-16-12)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGFSRBHSJEVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)


![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)



